Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside
Description
Pyranose Ring Structure and Chair Conformations
The pyranose ring of methyl 2-deoxy-2-fluoro-β-D-glucopyranoside adopts a $$ ^4\text{C}_1 $$ chair conformation, as evidenced by nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data. The fluorine atom occupies an axial position at C2, introducing steric and electronic perturbations to the ring. Key bond lengths and angles derived from crystallographic studies reveal subtle distortions compared to non-fluorinated analogs:
- The C2–F bond length measures 1.41 Å, shorter than typical C–O bonds in glucopyranosides (1.43–1.45 Å).
- The F–C2–C1 and F–C2–C3 angles are 108.5° and 110.2°, respectively, reflecting minor angular strain due to fluorine’s electronegativity.
Conformational dynamics are influenced by the gauche effect, where the axial fluorine at C2 stabilizes the $$ ^4\text{C}_1 $$ chair through hyperconjugative interactions between the C2–F σ* orbital and adjacent C–H bonds. This effect reduces the energy barrier for ring puckering, as demonstrated by molecular dynamics simulations.
Comparative Analysis of Anomeric Configurations
The β-anomer of methyl 2-deoxy-2-fluoro-D-glucopyranoside predominates in equilibrium mixtures, with a β:α ratio exceeding 9:1 in polar solvents. This preference arises from two factors:
- Electrostatic Stabilization : The axial fluorine at C2 withdraws electron density via inductive effects, stabilizing the β-anomer’s equatorial hydroxyl group at C1 through intramolecular hydrogen bonding with the ring oxygen.
- Steric Hindrance : In the α-anomer, the C1 methoxy group adopts an axial orientation, clashing with the axial fluorine at C2. This destabilizing 1,3-diaxial interaction is absent in the β-anomer.
Anomeric configurations are reliably assigned using $$ ^1\text{J}{\text{C,H}} $$ coupling constants. For the β-anomer, $$ ^1\text{J}{\text{C1,H1}} $$ ranges from 160–165 Hz, whereas the α-anomer exhibits values below 155 Hz.
Properties
Molecular Formula |
C7H13FO5 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
CRIUOMMBWCCBCQ-NYMZXIIRSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
Cancer Research and Imaging
Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside is structurally similar to glucose and has been utilized as a radiolabeled tracer in positron emission tomography (PET) imaging. Its derivatives, such as 2-deoxy-2-[^18F]fluoro-D-glucose (FDG), are extensively used in clinical settings for tumor diagnostics. The compound's ability to mimic glucose allows it to be taken up by metabolically active tissues, including tumors.
Case Studies:
- Tumor Imaging with 2-Deoxy-2-Fluoro-D-Mannose : A study demonstrated that 2-deoxy-2-[^18F]fluoro-D-mannose, a stereoisomer of FDG, exhibited significant uptake in tumors while showing reduced uptake in the brain compared to FDG. This property suggests its potential for better imaging contrast in brain tumors .
- In Vivo Studies : Research involving biodistribution studies of 2-deoxy-2-[^18F]fluoro-D-mannose in tumor-bearing rats indicated that it could provide high-contrast images with less background interference from non-target tissues .
Metabolic Studies
The compound has been investigated for its role as a substrate for various enzymes involved in glucose metabolism. Research shows that derivatives of methyl 2-deoxy-2-fluoro-β-D-glucopyranoside can serve as substrates for hexokinase, an enzyme critical in cellular glucose metabolism.
Research Findings:
- Studies have shown that 2-deoxy-2-fluoro-D-glucose and its derivatives are good substrates for yeast hexokinase, indicating their utility in metabolic pathway studies .
- The kinetic properties of these compounds reveal their potential as tools for probing metabolic pathways and understanding enzyme-substrate interactions.
Synthetic Applications
Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside is also valuable in organic synthesis, particularly in the preparation of complex carbohydrates and glycosides. Its unique structural features allow chemists to modify it to create various derivatives with specific functionalities.
Synthesis Insights:
- Recent studies have focused on synthesizing fluoro-containing saccharides using methyl 2-deoxy-2-fluoro-β-D-glucopyranoside as a precursor. These compounds show promise in developing new therapeutic agents and understanding carbohydrate chemistry .
- The synthesis of seleno-containing derivatives has also been explored, expanding the utility of this compound in creating novel glycosides with potential biological applications .
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
Methyl 2-Deoxy-2-fluoro-β-D-galactopyranoside
- Structural Difference : The galacto-configuration (C4 hydroxyl group axial) instead of gluco-configuration (C4 hydroxyl equatorial).
- Impact : Altered solubility and biological activity due to stereoelectronic effects. The axial C4 hydroxyl in galacto derivatives reduces solubility in polar solvents compared to the equatorial counterpart in gluco derivatives .
4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-Maltose)
- Structural Difference : A disaccharide with a fluorine at C2 of the reducing glucose unit.
- Key Data : High-resolution mass spectrometry (HRMS) confirmed m/z 343.1051, and NMR shifts align with fluorine-induced deshielding at C2 .
- Functional Impact: Enhanced resistance to glycosidases compared to monosaccharides, but reduced membrane permeability due to larger size .
2-Acetamido-2,3,6-trideoxy-3,6-difluoro-D-glucopyranose
- Structural Difference : Dual fluorination at C3 and C6, along with deoxygenation at C3 and C4.
- Synthesis : Achieved via hydrogenation (94% yield), indicating robustness in introducing multiple fluorines .
Analogs with Non-Fluorine Substituents at C2
Methyl 2-Deoxy-2-N-phthalimido-β-D-glucopyranoside
- Structural Difference : Bulky phthalimido group at C2 instead of fluorine.
- Application : Used in glycosylation studies; the phthalimido group blocks unwanted nucleophilic attacks but reduces solubility in aqueous media .
Benzyl 2-Acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside
- Structural Difference : Tosyl and benzyl protecting groups at C6 and C3, respectively.
- Functional Role: Acts as a glycosyl donor in oligosaccharide synthesis; the tosyl group facilitates leaving-group reactivity during glycosidic bond formation .
Anomeric and Configurational Variants
Methyl 2-(N-Benzylamino)-2,3-dideoxy-3-C-phenylsulfonyl-D-glucopyranoside (α vs. β Anomers)
- Key Difference: α-anomer exhibits axial C1 methyl, while β-anomer has equatorial methyl.
- Impact: β-anomers (like the target compound) show higher conformational stability and stronger hydrogen bonding with enzymes compared to α-anomers .
Radiochemical and Biomedical Analogs
2-[18F]-Fluoro-2-deoxy-D-glucose (FDG)
- Structural Difference: Free hydroxyl groups (non-methylated) and radiochemical labeling.
- Synthesis : 50% radiochemical yield via nucleophilic fluorination; used in PET imaging due to rapid cellular uptake .
- Comparison : Methylation in the target compound reduces metabolic utilization but enhances shelf stability .
Biological Activity
Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside (MDFG) is a synthetic carbohydrate derivative that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique structural modifications. The introduction of a fluorine atom at the second carbon position enhances the compound's stability and alters its biological properties, making it a valuable tool for studying carbohydrate-protein interactions and potential therapeutic applications.
Chemical Structure and Synthesis
MDFG is characterized by the substitution of a hydroxyl group with a fluorine atom at the C-2 position of the glucopyranose ring. This modification not only stabilizes the molecule but also influences its reactivity and interaction with biological macromolecules.
Synthesis Overview:
The synthesis of MDFG typically involves several key steps:
- Protection of hydroxyl groups.
- Selective fluorination at the C-2 position.
- Deprotection to yield the final product.
MDFG exhibits several biological activities primarily due to its ability to interact with proteins involved in carbohydrate recognition. The fluorine atom enhances binding affinities, which can lead to significant alterations in metabolic pathways. Notable mechanisms include:
- Inhibition of Key Enzymes : MDFG has been shown to inhibit hexokinase, an enzyme critical for glucose metabolism, thereby impairing glycolysis in cancer cells .
- Alteration of Protein Glycosylation : The compound influences glycosylation patterns, which can disrupt signaling pathways essential for cell growth and survival .
Anticancer Properties
Recent studies have highlighted the potential of MDFG as an anticancer agent. Similar compounds, such as 2-deoxy-2-fluoro-D-glucose (2-FG), have demonstrated efficacy in cancer therapy by disrupting metabolic homeostasis in cancer cells . Research indicates that MDFG may share these properties, making it a candidate for further investigation in oncological applications.
Interaction Studies
MDFG serves as a molecular probe in studying protein-carbohydrate interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze how MDFG interacts with various proteins, revealing insights into binding affinities and conformational changes upon ligand binding .
Table 1: Comparison of Fluorinated Carbohydrates
| Compound Name | Key Features |
|---|---|
| Methyl 6-deoxy-6-fluoro-β-D-galactopyranoside | Fluorination at C-6; used in similar interaction studies |
| Methyl 2-deoxy-3-fluoro-α-D-glucopyranoside | Different fluorination site; affects biological activity differently |
| Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside | Contains selenium; useful for probing protein interactions |
Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside, and how can regioselective fluorination be achieved?
- Methodological Answer : Regioselective fluorination at the 2-position requires protecting hydroxyl groups at other positions to direct fluorinating agents. For example, p-nitrophenyl glycosides (e.g., p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) are synthesized using trifluoromethylation or nucleophilic fluorination reagents like DAST (diethylaminosulfur trifluoride) . Protecting groups such as triphenylmethyl (trityl) or acetyl can be employed to block reactive hydroxyls, followed by deprotection post-fluorination. The use of β-configuration glycosides ensures stereochemical fidelity during synthesis .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside?
- Methodological Answer : NMR is critical for detecting fluorine incorporation, with chemical shifts typically between -200 to -220 ppm for 2-fluoro sugars. and NMR identify the glycosidic linkage (e.g., β-configuration via coupling constants) and verify deoxygenation at C2. HSQC and HMBC experiments resolve connectivity, while DEPT-135 confirms CH groups. Purity is assessed via integration of anomeric proton signals and absence of impurities in the spectrum .
Q. What challenges arise in the solubility of Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside in biological assays, and how can they be addressed?
- Methodological Answer : Fluorinated glycosides often exhibit reduced solubility in aqueous media due to hydrophobic fluorine substitution. Strategies include:
- Using co-solvents (e.g., DMSO ≤ 1% v/v) to enhance dissolution without denaturing proteins.
- Derivatization with hydrophilic groups (e.g., PEGylation or glycosylating at C6) to improve hydrophilicity .
- Employing micellar systems or cyclodextrin encapsulation for in vivo studies .
Advanced Research Questions
Q. How does the 2-fluoro substitution in Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside influence its interaction with carbohydrate-processing enzymes compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity alters hydrogen bonding and steric effects, impacting enzyme binding. For example, yeast hexokinase shows reduced affinity for 2-fluoro-D-glucose derivatives due to disrupted hydrogen bonding at the active site. Kinetic assays (e.g., Michaelis-Menten analysis) reveal increased values, while molecular docking simulations highlight fluorine’s steric clash with catalytic residues . Comparative studies with 2-deoxy or 2-O-methyl analogs further isolate electronic vs. steric effects .
Q. What synthetic strategies enable branching or functionalization of Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside while preserving the fluorinated moiety?
- Methodological Answer : Orthogonal protection (e.g., benzyl for C3/C4, acetyl for C6) allows selective glycosylation at free hydroxyls. For example, coupling with uronic acid donors (e.g., glucopyranosyluronic acid) via Schmidt trichloroacetimidate chemistry introduces branching at C3 or C4. Fluorous-tag-assisted purification isolates intermediates without disturbing the fluorine group . Post-functionalization (e.g., azide-alkyne click chemistry) adds probes for imaging or affinity studies .
Q. How can contradictory data on the metabolic stability of Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside in different cell models be resolved?
- Methodological Answer : Contradictions may arise from cell-specific transporter expression (e.g., GLUT1 vs. GLUT4). Systematic approaches include:
- Radiolabeled tracer studies (e.g., or ) to quantify uptake and metabolism.
- Knockout cell lines (e.g., CRISPR-Cas9 GLUT1-deficient cells) to identify transport mechanisms.
- Comparative LC-MS/MS profiling of intracellular metabolites to detect fluorinated byproducts .
Q. What role does the fluorine atom play in the conformational dynamics of Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside?
- Methodological Answer : Fluorine’s gauche effect stabilizes the chair conformation, as shown by X-ray crystallography and NOE NMR. Molecular dynamics simulations (e.g., AMBER force fields) reveal reduced ring puckering flexibility compared to non-fluorinated analogs. Torsional angle analysis (e.g., Cremer-Pople parameters) quantifies ring distortion .
Q. How can isotopically labeled derivatives of this compound be synthesized for tracer studies in glycosidase activity?
- Methodological Answer : - or -labeling at C1 (anomeric carbon) is achieved via enzymatic transglycosylation with labeled UDP-glucose. For labeling, nucleophilic substitution with -fluoride (produced via cyclotron) replaces a leaving group (e.g., triflate) at C2. Purification via HPLC ensures radiochemical purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
